3-Chloro-2-(methylamino)benzonitrile
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Overview
Description
3-Chloro-2-(methylamino)benzonitrile is an organic compound with the molecular formula C8H7ClN2. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and a methylamino group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(methylamino)benzonitrile can be achieved through several methods:
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Dehydration of Aldoximes: : One common method involves the dehydration of the aldoxime of 3-chlorobenzaldehyde. This reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
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Ammoxidation: : Another method is the ammoxidation of 3-chlorotoluene, where the compound is reacted with ammonia and oxygen in the presence of a catalyst, such as vanadium oxide, at high temperatures .
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Direct Amination: : The direct amination of 3-chlorobenzonitrile with methylamine can also be used to produce this compound. This reaction typically requires a catalyst, such as palladium on carbon (Pd/C), and is carried out under hydrogenation conditions .
Industrial Production Methods
Industrial production of this compound often involves the ammoxidation process due to its efficiency and scalability. This method allows for the continuous production of the compound with high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(methylamino)benzonitrile undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized to form corresponding amides or acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
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Reduction: : Reduction of the nitrile group can yield primary amines. This reaction is typically carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
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Substitution: : The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), to form various derivatives .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)
Major Products Formed
Oxidation: Amides, acids
Reduction: Primary amines
Substitution: Various substituted derivatives
Scientific Research Applications
3-Chloro-2-(methylamino)benzonitrile has several scientific research applications:
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Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
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Biology: : The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties .
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Medicine: : It is explored for its potential use in the development of new drugs and therapeutic agents .
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Industry: : The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Chloro-2-(methylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzonitrile: Similar structure but lacks the methylamino group.
2-Chloro-5-(methylamino)benzonitrile: Similar structure with different substitution pattern.
4-Chloro-2-(methylamino)benzonitrile: Similar structure with chlorine and methylamino groups at different positions.
Uniqueness
3-Chloro-2-(methylamino)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-2-(methylamino)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYYLJFDGUKUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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